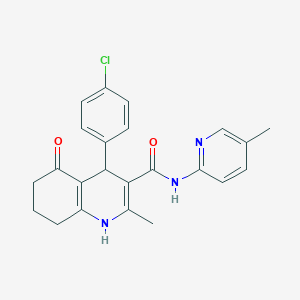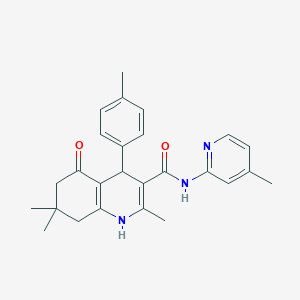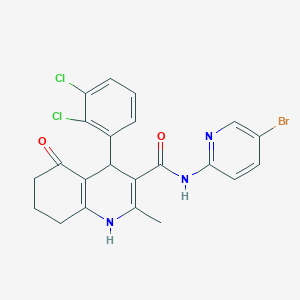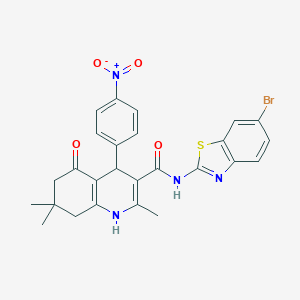![molecular formula C35H27N3O4S2 B304292 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a derivative of phenothiazine and nicotinonitrile, which are known for their therapeutic properties.
作用機序
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, bacterial and fungal growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. It has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane integrity. Additionally, it has been found to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
実験室実験の利点と制限
One of the advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in lab experiments is its potential as a multifunctional agent. It has been found to exhibit various pharmacological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water and other common solvents, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, future research can focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, the development of new formulations and delivery systems can improve the solubility and bioavailability of this compound, enhancing its therapeutic potential.
In conclusion, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its multifunctional pharmacological activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
合成法
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile involves the reaction of 2-chloro-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile with 10H-phenothiazine-2-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an antibacterial and antifungal agent. Additionally, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.
特性
製品名 |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile |
|---|---|
分子式 |
C35H27N3O4S2 |
分子量 |
617.7 g/mol |
IUPAC名 |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H27N3O4S2/c1-40-29-17-23(18-30(41-2)34(29)42-3)24-19-26(22-11-5-4-6-12-22)37-35(25(24)20-36)43-21-33(39)38-27-13-7-9-15-31(27)44-32-16-10-8-14-28(32)38/h4-19H,21H2,1-3H3 |
InChIキー |
GYBIDOXJYTUCTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




